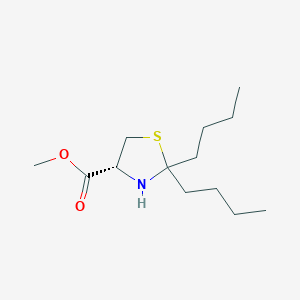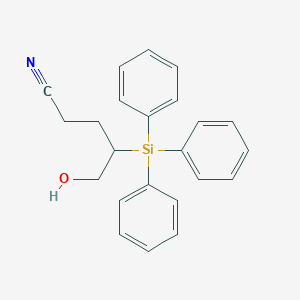![molecular formula C21H18O2 B14188214 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one CAS No. 923026-75-9](/img/structure/B14188214.png)
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields of science and industry. The presence of the naphtho[2,3-c]pyran core, along with the 3,5-dimethylphenyl substituent, imparts distinct chemical and physical properties to this molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one typically involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanine with ethyl acetoacetate. This reaction proceeds through a series of steps, including cyclization and condensation, to form the desired naphthopyran structure . The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the naphthopyran ring.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the naphthopyran ring to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthopyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It can be used in the development of bioactive molecules and as a probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one involves its interaction with molecular targets and pathways within a given system. The naphthopyran core can undergo photoisomerization, leading to changes in its optical properties. This property is exploited in applications such as photochromic materials, where the compound changes color upon exposure to light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,3-Dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridone
- 2-(3,5-Dimethylphenyl)-1,4-dihydropyridine
- 3,5-Dimethylphenyl-1H-pyrrole
Uniqueness
5-(3,5-Dimethylphenyl)-1H-naphtho[2,3-c]pyran-4(3H)-one is unique due to its naphthopyran core, which imparts distinct optical and chemical properties. Compared to similar compounds, it exhibits unique photochromic behavior, making it valuable in applications requiring light-induced changes in properties .
Propriétés
Numéro CAS |
923026-75-9 |
|---|---|
Formule moléculaire |
C21H18O2 |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
5-(3,5-dimethylphenyl)-1H-benzo[g]isochromen-4-one |
InChI |
InChI=1S/C21H18O2/c1-13-7-14(2)9-16(8-13)20-18-6-4-3-5-15(18)10-17-11-23-12-19(22)21(17)20/h3-10H,11-12H2,1-2H3 |
Clé InChI |
AJHOSBJVSIBEAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)C2=C3C(=CC4=CC=CC=C42)COCC3=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[(1H-pyrazol-1-yl)methyl]aniline](/img/structure/B14188131.png)
![Thiophene, 3,4-bis[(3-bromo-2-thienyl)methyl]-](/img/structure/B14188134.png)

![1-Ethyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B14188142.png)



![5-Chloro-2-[(5-methyl-1H-tetrazol-1-yl)methyl]aniline](/img/structure/B14188184.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidine-2-thione](/img/structure/B14188194.png)

![2,3,5-Trimethyl-6-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14188201.png)



